molecular formula C7H6Br2O2 B14026537 2,5-Dibromo-4-methoxyphenol

2,5-Dibromo-4-methoxyphenol

Katalognummer: B14026537
Molekulargewicht: 281.93 g/mol
InChI-Schlüssel: SHTCKHKOUNHIFA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dibromo-4-methoxyphenol is an organic compound with the molecular formula C7H6Br2O2 It is a brominated derivative of phenol, characterized by the presence of two bromine atoms and a methoxy group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dibromo-4-methoxyphenol typically involves the bromination of 4-methoxyphenol. One common method includes the use of bromine in the presence of a catalyst such as iron powder. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 2 and 5 positions of the benzene ring. The reaction conditions often involve cooling to control the exothermic nature of the bromination process .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include steps for the purification of the final product, such as recrystallization or distillation.

Analyse Chemischer Reaktionen

Types of Reactions

2,5-Dibromo-4-methoxyphenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove bromine atoms or reduce other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can replace bromine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenols.

Wissenschaftliche Forschungsanwendungen

2,5-Dibromo-4-methoxyphenol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,5-Dibromo-4-methoxyphenol involves its interaction with biological molecules. The bromine atoms can participate in halogen bonding, affecting the compound’s binding affinity to various molecular targets. The methoxy group can also influence the compound’s electronic properties, enhancing its reactivity in certain pathways. Specific molecular targets and pathways are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors involved in oxidative stress and microbial inhibition .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,6-Dibromo-4-methoxyphenol: Similar in structure but with bromine atoms at the 2 and 6 positions.

    4-Bromo-2-methoxyphenol: Contains only one bromine atom.

    2,5-Dibromo-3-methoxyphenol: Differently substituted methoxy group.

Uniqueness

2,5-Dibromo-4-methoxyphenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.

Eigenschaften

Molekularformel

C7H6Br2O2

Molekulargewicht

281.93 g/mol

IUPAC-Name

2,5-dibromo-4-methoxyphenol

InChI

InChI=1S/C7H6Br2O2/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3,10H,1H3

InChI-Schlüssel

SHTCKHKOUNHIFA-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C(=C1)Br)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.